(1S,2R)-2-Methyl-cyclopentylamine is a chiral amine with the molecular formula . It is classified as an aliphatic amine and is characterized by its cyclopentyl structure, which contributes to its unique chemical properties and potential applications in pharmaceuticals. This compound is of interest due to its stereochemistry, which plays a significant role in its biological activity and interactions within biological systems .
The synthesis of (1S,2R)-2-Methyl-cyclopentylamine can be achieved through various methods, including:
In industrial settings, continuous flow processes are increasingly employed to enhance efficiency and scalability. Automated reactors allow for precise control over reaction parameters, facilitating higher yields and purities of (1S,2R)-2-Methyl-cyclopentylamine.
The molecular structure of (1S,2R)-2-Methyl-cyclopentylamine features a cyclopentane ring with a methyl group at the second position and an amine group attached to the first carbon. The stereochemistry is defined by the specific arrangement of atoms around the chiral centers.
The compound has a molecular weight of approximately 99.17 g/mol. Its structural data can be analyzed using various computational chemistry tools to predict its behavior in chemical reactions and interactions with biological targets.
(1S,2R)-2-Methyl-cyclopentylamine can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, specific oxidizing agents may yield different products based on reaction conditions such as solvent choice and temperature.
The mechanism of action for (1S,2R)-2-Methyl-cyclopentylamine involves its interaction with specific biological targets such as receptors or enzymes. The unique cyclopentyl structure allows it to form stable complexes with these targets, modulating their activity. This interaction is crucial in pharmacological contexts where the compound may act as an inhibitor or modulator of enzymatic pathways.
Relevant data from various studies indicate that the physical properties can vary based on synthesis methods and purity levels achieved during production .
(1S,2R)-2-Methyl-cyclopentylamine has several scientific uses:
The compound's unique structural properties make it valuable for ongoing research into new therapeutic agents and synthetic methodologies in organic chemistry .
Catalytic asymmetric synthesis enables direct construction of the chiral cyclopentylamine scaffold with high enantiomeric excess (e.e.). Key methodologies include:
Transition Metal Catalysis: Chiral metal complexes facilitate enantioselective C-N bond formation. Rhodium or iridium catalysts with phosphine ligands (e.g., BINAP) enable asymmetric hydrogenation of enamine precursors derived from cyclopentanones. For example, Ir-(S)-BINAP systems achieve >90% e.e. in the synthesis of trans-2-methylcyclopentylamine derivatives by stereodifferentiating prochiral faces of the enamine substrate [5] [9].
Organocatalysis: Chiral amines or phosphoric acids catalyze α-functionalization of carbonyl precursors. Proline-derived catalysts promote asymmetric Mannich reactions between cyclopentanone and imines, yielding β-amino carbonyl intermediates that undergo decarboxylation to furnish the target amine. Recent advances demonstrate e.e. values exceeding 95% using in situ-generated enamines under mild conditions [2] [5].
Table 1: Catalytic Asymmetric Methods for (1S,2R)-2-Methyl-cyclopentylamine Synthesis
| Method | Catalyst System | Precursor | e.e. (%) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ir-(S)-BINAP/DTBM-SEGPHOS | 2-Methylcyclopentenylamine | 92–98 | [5] |
| Enamine Catalysis | (S)-Diphenylprolinol TMS | Cyclopentanone + Benzaldimine | 95 | [2] |
| Biocatalytic Reductive Amination | Imine Reductase (IRED) | 2-Methylcyclopentanone + NH₃ | 99 | [2] |
Biocatalysis using engineered imine reductases (IREDs) has emerged as a highly selective route. IREDs convert prochiral 2-methylcyclopentanone to the (1S,2R)-amine via reductive amination, leveraging enzymatic stereocontrol to achieve near-quantitative e.e. and eliminating the need for protecting groups [2] [9].
Reductive amination is the most scalable route to (1S,2R)-2-Methyl-cyclopentylamine, involving imine/iminum ion formation followed by reduction:
Mechanism & Optimization
Table 2: Reductive Amination/Hydrogenation Conditions
| Method | Reducing Agent/Catalyst | Temperature (°C) | Selectivity (d.r.) | Yield (%) |
|---|---|---|---|---|
| Direct Reductive Amination | NaBH₃CN (pH 7.5) | 25 | 3:1 ((1S,2R):(1R,2R)) | 75 |
| Catalytic Hydrogenation | Pd/C + H₂ (50 psi) | 80 | 1:1 | 85 |
| Asymmetric Hydrogenation | Rh-(R,R)-EtDuPhos/H₂ | 60 | 12:1 ((1S,2R):(1R,2R)) | 90 |
Stereochemical Challenges: Acyclic imines exist as E/Z isomers, complicating stereocontrol. Dynamic kinetic resolution (DKR) strategies overcome this by racemizing the imine while selectively reducing one enantiomer using chiral catalysts [9].
Classical resolution remains relevant for large-scale production of enantiopure (1S,2R)-2-Methyl-cyclopentylamine:
Dynamic Kinetic Resolution (DKR) integrates in situ racemization and resolution:
graph LR A[Racemic Amine] --> B(Racemization via Pd-catalyzed dehydrogenation/hydrogenation) B --> C(Enzymatic acylation of (1S,2R)-isomer) C --> D[Enantiopure (1S,2R)-Amide] This approach achieves theoretical yields >95% using shvo’s catalyst and CALB [5].
Solid-supported methodologies enhance stereocontrol and simplify purification:
Advantages:
"Continuous-flow systems with immobilized catalysts provide precise control over residence time and temperature, suppressing epimerization and enhancing enantioselectivity in multi-step sequences." [2]
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2